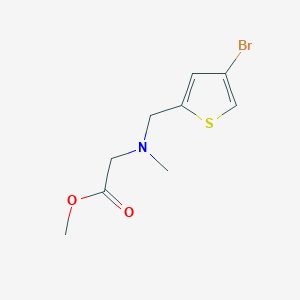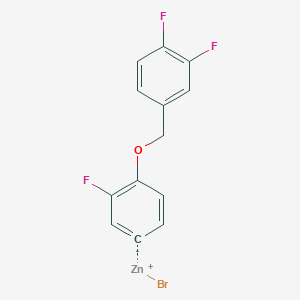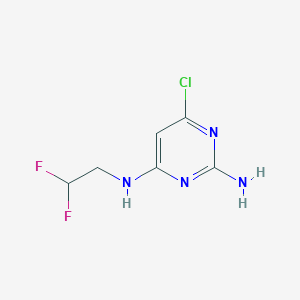![molecular formula C13H12N2OS B14900933 n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14900933.png)
n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine: is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring, which is a sulfur-containing heterocycle, attached to an ethyl chain that is connected to a benzoxazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with 2-thiopheneethylamine. The reaction is usually carried out in the presence of a suitable solvent such as methanol or acetonitrile, and may require heating under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzoxazole moiety, potentially converting it to a benzoxazoline derivative.
Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where electrophilic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can be functionalized to introduce various substituents, making it valuable in organic synthesis .
Biology and Medicine: Benzoxazole derivatives, including n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. They are studied for their ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its unique structural properties .
Mechanism of Action
The mechanism of action of n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine.
2-Thiopheneethylamine: Another precursor used in the synthesis.
Benzoxazole Derivatives: Compounds with similar benzoxazole moieties but different substituents.
Uniqueness: this compound is unique due to the presence of both the thiophene and benzoxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N2OS |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H12N2OS/c1-2-6-12-11(5-1)15-13(16-12)14-8-7-10-4-3-9-17-10/h1-6,9H,7-8H2,(H,14,15) |
InChI Key |
RFNPSMDRLYNDGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



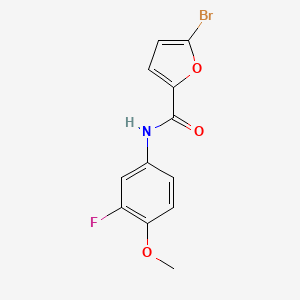
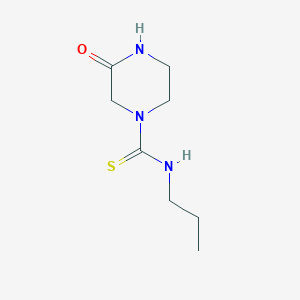
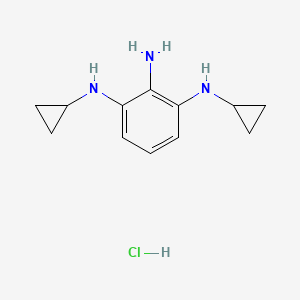
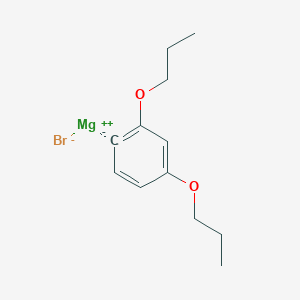
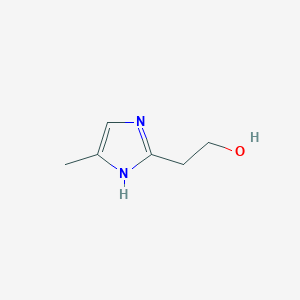
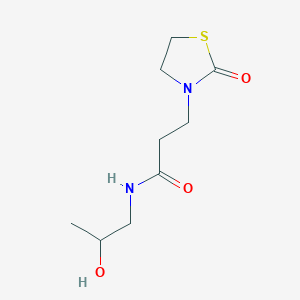

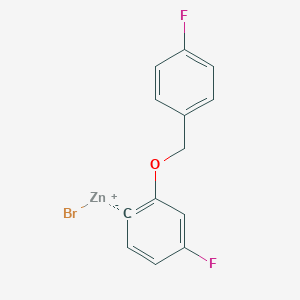
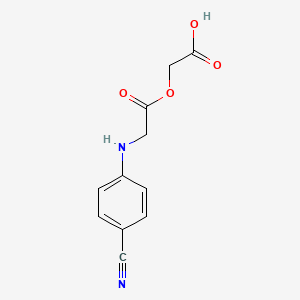
![(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)
